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Compound of Interest

Compound Name: TLB 150 Benzoate

Cat. No.: B15542843 Get Quote

Disclaimer: This document is intended for research professionals and is for informational

purposes only. The compounds discussed are for research use only and not for human or

veterinary consumption.

Introduction
Initial inquiries regarding "TLB 150 Benzoate" suggest a potential conflation of two distinct

research compounds: Tirbanibulin (also known as KX-01 and KX2-391) and TLB-150 Benzoate

(also known as RAD-150). Due to the significant differences in their mechanisms of action and

the availability of public research data, this technical support center will primarily focus on

Tirbanibulin, for which extensive preclinical and clinical data exist. A separate section will briefly

address the current understanding and data limitations regarding TLB-150 Benzoate (RAD-

150).

Main Focus: Tirbanibulin (KX-01)
Tirbanibulin is a dual-action compound that inhibits tubulin polymerization and Src kinase

signaling, leading to its anti-proliferative and pro-apoptotic effects.[1] Understanding its off-

target effects is crucial for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of Tirbanibulin?

A1: Tirbanibulin has two well-documented primary targets:
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Tubulin: It inhibits tubulin polymerization by binding to the colchicine-binding site on β-

tubulin, which disrupts microtubule formation. This leads to G2/M phase cell cycle arrest and

apoptosis.[1][2]

Src Kinase: It acts as a non-ATP competitive inhibitor of Src kinase by targeting the peptide

substrate binding site. This specificity is distinct from many other kinase inhibitors. This

action blocks downstream signaling pathways involved in cell proliferation, migration, and

survival.[3][4]

Q2: What are the known or potential off-target effects of Tirbanibulin in research models?

A2: While comprehensive public kinome screening data for Tirbanibulin is limited, some studies

on Tirbanibulin and its structural analogs suggest potential off-target activities. Researchers

should be aware that at higher concentrations, the likelihood of off-target kinase inhibition

increases.

Other Kinases: A study on a structural analog of Tirbanibulin (compound 4e) showed

significant inhibition of other oncogenic kinases like ERK1/2 and upregulation of the pro-

apoptotic kinase JNK.[5] Another report indicated that Tirbanibulin itself can inhibit mutated

FLT3 kinase (FLT3-ITD) in certain leukemia cell lines.[6]

Pro-inflammatory Response: In vitro studies have shown that Tirbanibulin can induce a mild

pro-inflammatory response, increasing the expression of cytokines like IL-1α and VEGF in

certain cell lines.[7][8] However, this response is considered milder than that induced by

other agents like 5-fluorouracil.[9]

Q3: How can I distinguish between the effects of tubulin inhibition versus Src kinase inhibition

in my experiments?

A3: Differentiating the effects of a dual-inhibitor requires careful experimental design.

Comparative Analysis: Compare the cellular phenotype induced by Tirbanibulin with that of

highly selective tubulin inhibitors (e.g., colchicine) and selective Src kinase inhibitors (e.g.,

saracatinib).

Rescue Experiments: To test if an observed effect is due to Src inhibition, you could try to

rescue the phenotype by introducing a constitutively active downstream effector of the Src
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pathway.

Molecular Analysis: Use Western blotting to specifically measure the phosphorylation of Src

and its downstream targets. Simultaneously, use immunofluorescence to visualize

microtubule structure and assess mitotic arrest to gauge the impact on tubulin

polymerization.

Q4: We are observing unexpected cytotoxicity in our cell line, even at low nanomolar

concentrations. What could be the cause?

A4: High cytotoxicity at low concentrations can be due to several factors:

Cell Line Sensitivity: The cell line you are using may be particularly sensitive to microtubule

disruption or Src inhibition. Rapidly dividing cells are often more susceptible.[2]

Off-Target Effects: Although less common at low concentrations, a potent off-target effect on

a kinase critical for your specific cell line's survival cannot be ruled out.

Experimental Conditions: Ensure the final DMSO concentration in your media is non-toxic

(typically ≤ 0.1%). Also, verify cell health and seeding density, as these can influence

sensitivity.

Troubleshooting Guide for In Vitro Experiments
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Problem Potential Cause Suggested Solution

Low or no observable effect

1. Drug concentration is too

low.2. Cell line is resistant.3.

Compound has degraded.

1. Perform a dose-response

experiment over a wider range

(e.g., 1 nM to 10 µM).2.

Confirm the expression and

activity of Src kinase and the

presence of dynamic

microtubules in your cell line.3.

Ensure proper storage of

Tirbanibulin stock solutions (in

DMSO at -20°C or -80°C,

protected from light) and

prepare fresh dilutions for each

experiment.

Inconsistent results between

experiments

1. Variability in cell seeding

density.2. Inconsistent drug

preparation.3. High cell

passage number.

1. Standardize cell counting

and seeding protocols.2.

Prepare fresh dilutions from a

single, validated stock solution

for each experiment.3. Use

cells within a consistent and

low passage number range, as

sensitivity can change over

time in culture.

Observed phenotype does not

match expected G2/M arrest

1. The effect is primarily driven

by Src inhibition.2. The cell line

has a deficient G2/M

checkpoint.3. Off-target effect

on another cell cycle regulator.

1. Analyze phosphorylation of

Src targets at time points

before cell cycle changes are

expected.2. Check your cell

line for known mutations in cell

cycle checkpoint genes.3.

Consider profiling the

expression or activity of other

key cell cycle kinases.

Quantitative Data Summary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data for Tirbanibulin.

Table 1: On-Target Cellular Activity of Tirbanibulin (KX-01)

Cell Line Cancer Type Parameter Value (nM) Reference

Huh7
Hepatocellular
Carcinoma

GI₅₀ 9 [10]

PLC/PRF/5
Hepatocellular

Carcinoma
GI₅₀ 13 [10]

Hep3B
Hepatocellular

Carcinoma
GI₅₀ 26 [10]

HepG2
Hepatocellular

Carcinoma
GI₅₀ 60 [10]

MCF7
Breast Cancer

(ER+)
IC₅₀ < 100 [3]

T47D
Breast Cancer

(ER+)
IC₅₀ < 100 [3]

SK-BR-3
Breast Cancer

(HER2+)
IC₅₀ < 100 [3]

MDA-MB-231
Breast Cancer

(TNBC)
IC₅₀ < 100 [3]

Primary Human

Keratinocytes
Normal Cells GI₅₀ ≤ 50 [11]

| Various Melanoma Cell Lines | Melanoma | GI₅₀ | ≤ 50 |[11] |

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Documented Off-Target Kinase Activity of Tirbanibulin and Analogs
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Compound Target Kinase Effect
Research
Context

Reference

Tirbanibulin
(KX2-391)

FLT3-ITD Inhibition
Leukemia cell
lines

[6]

Analog 4e ERK1/2 (MAPK) >99% Inhibition Kinase profiling [5]

| Analog 4e | c-Jun N-terminal kinase (JNK) | 84% Upregulation | Kinase profiling |[5] |

Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of Tirbanibulin on microtubule formation.

Methodology:

Reagents: Tubulin protein (>99% pure), GTP, tubulin polymerization buffer, Tirbanibulin.

Procedure: a. Prepare a reaction mixture containing tubulin protein in polymerization buffer

on ice. b. Add Tirbanibulin at various concentrations to the wells of a pre-warmed 96-well

plate. Include positive (e.g., nocodazole) and negative (DMSO vehicle) controls. c. Initiate

the polymerization reaction by adding the tubulin/GTP mixture to each well. d. Immediately

place the plate in a microplate reader pre-heated to 37°C. e. Measure the change in

absorbance at 340 nm every minute for 60-90 minutes. Increased absorbance indicates

tubulin polymerization.

Data Analysis: Plot absorbance versus time. Compare the polymerization rates and

maximum absorbance of Tirbanibulin-treated samples to controls to determine its

inhibitory effect and calculate the IC₅₀.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the anti-proliferative effect of Tirbanibulin on a specific cell line.

Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight.

Treatment: Treat cells with a serial dilution of Tirbanibulin (e.g., 0.1 nM to 10 µM) and a

vehicle control (DMSO) for 48-72 hours.

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate

for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a

specialized SDS-based buffer) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot the results to calculate the GI₅₀ value.

Protocol 3: Western Blot for Phospho-Src (p-Src)

Objective: To assess the inhibition of Src kinase activity within cells.

Methodology:

Treatment and Lysis: Plate cells and treat with Tirbanibulin at various concentrations for a

short duration (e.g., 1-4 hours) to capture signaling events before apoptosis occurs. Lyse

the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b.

Incubate with a primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416)

overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1
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hour at room temperature. d. Visualize bands using an ECL substrate and an imaging

system.

Data Analysis: Re-probe the membrane for total Src and a loading control (e.g., GAPDH or

β-actin) to normalize the p-Src signal and quantify the inhibition.
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Caption: Tirbanibulin's dual mechanism of action.
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Caption: Troubleshooting logic for unexpected in vitro results.
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Caption: Experimental workflow for assessing Tirbanibulin.
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Section 2: TLB-150 Benzoate (RAD-150)
Overview and Data Limitations
TLB-150 Benzoate, also known as RAD-150, is described in preclinical research and by

chemical suppliers as a Selective Androgen Receptor Modulator (SARM).[12] It is an analog of

RAD-140, having been modified with a benzoate ester group. This chemical modification is

intended to increase the compound's half-life and stability in research models.[12][13]

IMPORTANT: Unlike Tirbanibulin, TLB-150 Benzoate (RAD-150) has not undergone extensive,

publicly documented clinical development. The available information is primarily from preclinical

studies, often cited by research chemical suppliers, and lacks the depth of peer-reviewed

safety and off-target profiling.

FAQs for TLB-150 Benzoate (RAD-150)
Q1: What is the intended mechanism of action for TLB-150 Benzoate?

A1: As a SARM, TLB-150 Benzoate is designed to selectively bind to androgen receptors (AR)

in specific tissues, primarily skeletal muscle and bone. The goal is to stimulate anabolic

pathways in these tissues with minimal androgenic effects on other organs like the prostate.[13]

[14]

Q2: What are the potential off-target effects of a SARM like TLB-150 Benzoate?

A2: The off-target effects of SARMs are a subject of ongoing research and are not fully

characterized. Based on the class of compound, potential off-target effects in research models

could include:

Hormonal Suppression: Preclinical studies with other SARMs have shown that they can

suppress natural testosterone production by affecting the hypothalamic-pituitary-gonadal

(HPG) axis.[15]

Lipid Profile Changes: Some SARMs have been observed to alter lipid profiles, potentially

affecting cholesterol levels in animal models.

Hepatotoxicity: While generally considered less hepatotoxic than oral anabolic steroids, any

compound metabolized by the liver warrants monitoring for potential effects on liver
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enzymes, especially with prolonged exposure or high doses.

Q3: Why is there so little quantitative data on the off-target effects of TLB-150 Benzoate?

A3: TLB-150 Benzoate is an investigational compound primarily used in early-stage preclinical

research.[12][13] Unlike approved drugs such as Tirbanibulin, it has not been subjected to the

rigorous, large-scale safety, toxicology, and off-target screening studies required for clinical

approval. Therefore, comprehensive data is not available in the public domain. Researchers

using this compound must do so with the understanding that its biological effects are not fully

elucidated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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